

# An In-depth Technical Guide to 3-Methoxyphenmetrazine (3-MPM)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**3-Methoxyphenmetrazine** (3-MPM), also known by its IUPAC name 2-(3-methoxyphenyl)-3-methylmorpholine, is a designer drug and a structural analog of phenmetrazine, a once-popular anorectic with stimulant properties.[1] As a member of the substituted phenmetrazine class, 3-MPM is of significant interest to the research community for its potential psychoactive effects and as a novel psychoactive substance (NPS). This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and expected pharmacological profile of 3-MPM, based on available data and research on closely related analogs. Due to the limited specific research on 3-MPM, this guide extrapolates information from related compounds to provide a foundational understanding for researchers.

# **Chemical Structure and Properties**

**3-Methoxyphenmetrazine** is a substituted phenylmorpholine. The core structure consists of a morpholine ring with a methyl group at the 3-position and a 3-methoxyphenyl group at the 2-position.

# **Chemical Identifiers[1]**



| Identifier        | Value                                                                                            |
|-------------------|--------------------------------------------------------------------------------------------------|
| IUPAC Name        | 2-(3-methoxyphenyl)-3-methylmorpholine                                                           |
| Molecular Formula | C12H17NO2                                                                                        |
| Molecular Weight  | 207.27 g/mol                                                                                     |
| CAS Number        | 1350768-49-8                                                                                     |
| PubChem CID       | 54673871                                                                                         |
| SMILES            | CC1C(OCCN1)C2=CC(=CC=C2)OC                                                                       |
| InChI             | InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-<br>4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-<br>2H3 |

**Physicochemical Properties[1]** 

| Property                       | Value         |
|--------------------------------|---------------|
| XLogP3                         | 1.9           |
| Hydrogen Bond Donor Count      | 1             |
| Hydrogen Bond Acceptor Count   | 3             |
| Rotatable Bond Count           | 2             |
| Exact Mass                     | 207.125928785 |
| Monoisotopic Mass              | 207.125928785 |
| Topological Polar Surface Area | 30.5 Ų        |
| Heavy Atom Count               | 15            |
| Formal Charge                  | 0             |
| Complexity                     | 198           |

# **Synthesis**



A specific, peer-reviewed synthesis protocol for **3-Methoxyphenmetrazine** is not readily available in the scientific literature. However, a plausible synthetic route can be adapted from the published synthesis of its positional isomer, **3-methylphenmetrazine**. The following proposed synthesis is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

### **Proposed Synthetic Pathway**

The synthesis of 3-MPM can be envisioned as a multi-step process starting from 1-(3-methoxyphenyl)propan-1-one.





Click to download full resolution via product page

Caption: Proposed synthetic workflow for **3-Methoxyphenmetrazine**.

# Experimental Protocol (Adapted from a related synthesis)

Step 1: α-Bromination of 1-(3-methoxyphenyl)propan-1-one



- To a solution of 1-(3-methoxyphenyl)propan-1-one in a suitable solvent (e.g., diethyl ether or chloroform), add a solution of bromine (Br<sub>2</sub>) dropwise at a controlled temperature, often in the presence of a catalytic amount of hydrobromic acid (HBr).
- The reaction mixture is stirred until the starting material is consumed, as monitored by thinlayer chromatography (TLC).
- The reaction is then quenched, and the product, 2-bromo-1-(3-methoxyphenyl)propan-1-one, is extracted and purified.

### Step 2: Reaction with Ethanolamine

- The purified α-bromo ketone is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of ethanolamine.
- The reaction mixture is heated to reflux for several hours.
- After cooling, the solvent is removed under reduced pressure, and the resulting intermediate, 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)propan-1-one, is isolated.

#### Step 3: Reduction and Cyclization

- The intermediate from Step 2 is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as sodium borohydride (NaBH<sub>4</sub>) in portions at a low temperature.
- After the reduction is complete, the reaction is carefully acidified with a strong acid, such as concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), to facilitate the intramolecular cyclization (ring closure) to form the morpholine ring.
- The final product, **3-Methoxyphenmetrazine**, is then isolated and purified using standard techniques such as column chromatography or crystallization.

# **Pharmacological Properties**

Specific pharmacological data for **3-Methoxyphenmetrazine** is not currently available in the peer-reviewed literature. However, based on its structural similarity to other phenmetrazine analogs, it is predicted to act as a monoamine transporter inhibitor and/or releasing agent.



# **Expected Mechanism of Action**

3-MPM is anticipated to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). This interaction would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.



Click to download full resolution via product page

Caption: Hypothesized signaling pathway of **3-Methoxyphenmetrazine**.

# **Monoamine Transporter Activity of Related Compounds**

The following table summarizes the in vitro monoamine transporter activity of phenmetrazine and its methyl- and fluoro-substituted analogs. This data can be used to infer the potential activity of 3-MPM.



| Compound                      | DAT IC <sub>50</sub> (μM) | NET IC <sub>50</sub> (μM) | SERT IC50 (μM) | Reference |
|-------------------------------|---------------------------|---------------------------|----------------|-----------|
| Phenmetrazine                 | 0.087                     | 0.041                     | 13.1           | [2]       |
| 3-<br>Methylphenmetra<br>zine | >10                       | 1.93                      | >10            | [2]       |
| 4-<br>Methylphenmetra<br>zine | 1.93                      | 0.58                      | 0.93           | [2]       |
| 3-<br>Fluorophenmetra<br>zine | 0.24                      | 0.03                      | >10            | N/A       |

Note: Lower IC<sub>50</sub> values indicate higher potency.

Based on these trends, it is plausible that **3-Methoxyphenmetrazine** will exhibit significant activity at DAT and NET, with weaker effects at SERT. The methoxy group at the 3-position of the phenyl ring may influence its potency and selectivity compared to the methyl and fluoro analogs.

# Experimental Protocols for Pharmacological Evaluation

To determine the precise pharmacological profile of 3-MPM, a series of in vitro assays are required. The following are generalized protocols for assessing monoamine transporter activity.

# **Monoamine Transporter Uptake Inhibition Assay**

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

Workflow:





#### Click to download full resolution via product page

Caption: Experimental workflow for monoamine transporter uptake assay.

### Methodology:

- Preparation of Synaptosomes/Cells: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents or use cultured cell lines stably expressing the human recombinant monoamine transporters.
- Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of 3-MPM or a reference compound.
- Initiation of Uptake: Add a fixed concentration of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
- Termination of Uptake: After a short incubation period, rapidly terminate the uptake process by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the concentration of 3-MPM that inhibits 50% of the specific uptake (IC<sub>50</sub> value) by non-linear regression analysis of the concentration-response curves.

### **Monoamine Release Assay**

This assay determines if a compound induces the release of pre-loaded radiolabeled monoamines from synaptosomes or cells.



### Methodology:

- Loading: Incubate synaptosomes or cells with a radiolabeled monoamine to allow for its uptake into the cytoplasm.
- Washing: Wash the preparations to remove extracellular radioligand.
- Superfusion: Place the loaded synaptosomes or cells in a superfusion apparatus and perfuse with buffer to establish a stable baseline of spontaneous efflux.
- Drug Application: Introduce varying concentrations of 3-MPM into the superfusion buffer.
- Fraction Collection: Collect fractions of the superfusate at regular intervals.
- Quantification: Measure the radioactivity in each fraction to determine the amount of released monoamine.
- Data Analysis: Calculate the amount of release stimulated by 3-MPM above the basal efflux and determine the EC<sub>50</sub> value (the concentration that produces 50% of the maximal effect).

# Conclusion

**3-Methoxyphenmetrazine** is a designer drug with a chemical structure that suggests stimulant properties mediated by the inhibition of monoamine transporters. While specific pharmacological data for this compound is lacking, a comprehensive understanding can be inferred from the study of its close analogs. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize 3-MPM and to investigate its detailed pharmacological profile. Further research is necessary to fully elucidate the specific receptor binding affinities, mechanism of action, and potential physiological effects of this novel psychoactive substance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. 3-Methoxyphenmetrazine | C12H17NO2 | CID 54673871 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its orthoand meta- positional isomers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxyphenmetrazine (3-MPM)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12728515#3-methoxyphenmetrazine-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com